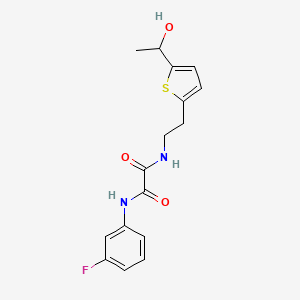

![molecular formula C22H27N3O3S B2955891 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide CAS No. 392321-29-8](/img/structure/B2955891.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

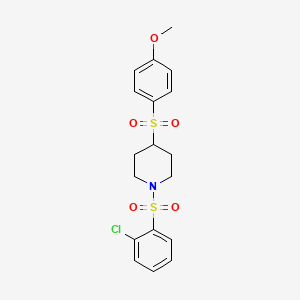

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide” is a complex organic compound that contains an adamantyl group, a thiadiazole ring, and a benzamide moiety . The adamantyl group is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various cyclic secondary amines . For instance, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another method involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses . The ¹³C NMR spectrum of a similar compound, adamantyl chalcone, shows peaks at δ 127.1 attributed to carbon 2 and at 139.9 to carbon 3 .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other adamantyl derivatives. For example, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields the corresponding N-(1-adamantyl)carbothioamides . Another reaction involves the reduction of carboxylic acid to alcohol, which then undergoes successive hydrobromination and dehydrobromination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar adamantane derivatives. Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and remarkable properties .科学的研究の応用

Noncovalent Interactions in Adamantane-Thiadiazole Hybrids

A study on adamantane-1,3,4-thiadiazole hybrids, although not directly mentioning N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide, provides insights into the structural and interaction characteristics of similar compounds. These hybrids were analyzed for their crystal structures and noncovalent interactions using the quantum theory of atoms in molecules (QTAIM) and Hirshfeld surface analysis. Such studies are crucial for understanding the stability and reactivity of adamantane-thiadiazole compounds in various applications, including drug design and materials science (El-Emam et al., 2020).

Catalytic Applications and Ligand Behavior

Another area of research involves adamantyl-substituted N-heterocyclic carbene ligands in Grubbs-type metathesis catalysts. While not directly on the specified compound, this research explores the steric and electronic effects of adamantyl groups on catalytic efficiency. The introduction of adamantyl groups to catalysts can significantly influence their activity, offering a pathway to designing more effective catalysts for chemical synthesis (Dinger, Nieczypor, & Mol, 2003).

Photochemical and Photophysical Properties

The photochemical and photophysical properties of zinc phthalocyanines substituted with adamantane-thiadiazole derivatives highlight another application area. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment. This research underscores the potential of adamantane-thiadiazole compounds in developing new photosensitizers for medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Activity

Research on the synthesis and evaluation of adamantyl-thiadiazole compounds for antiviral activity provides insight into their potential as therapeutic agents. Although no antiviral effects were observed at subtoxic concentrations, the study of such compounds contributes to the broader understanding of their chemical behavior and potential for drug development (Kritsanida et al., 2002).

Antimicrobial and Anti-inflammatory Properties

The synthesis and in vitro evaluation of 1-adamantyl-1,3,4-thiadiazole derivatives for antimicrobial and anti-inflammatory activities illustrate the biomedical significance of these compounds. Certain derivatives showed marked activity against gram-positive bacteria, gram-negative bacteria, and the pathogenic fungus Candida albicans, highlighting the potential for developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25(19(26)16-4-5-17(27-2)18(9-16)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWFYBQTXJBRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxy-N-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

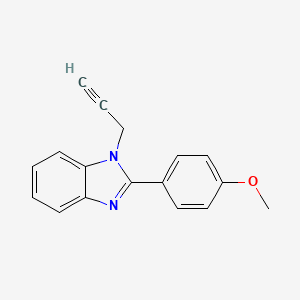

![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

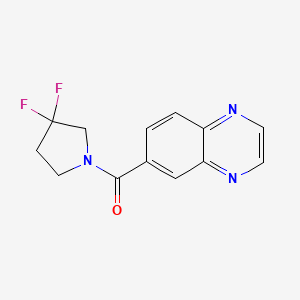

![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)

![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

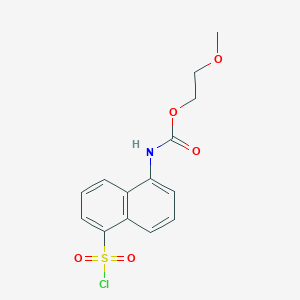

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide](/img/structure/B2955830.png)

![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2955831.png)